4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMFDQXJFOVHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzamide backbone substituted with a cyclohexyl sulfamoyl group and an oxadiazole moiety. Its molecular formula is CHNOS, indicating the presence of various functional groups that contribute to its biological activity.
Antitumor Properties
Research has shown that compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antitumor activity. For instance, a study highlighted a related oxadiazole derivative that demonstrated potent inhibition of RET kinase activity, which is crucial in various cancers. The compound effectively inhibited cell proliferation in both wild-type and mutant RET contexts .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : The compound could bind to specific receptors, triggering cellular signaling pathways that lead to apoptosis.
- DNA Interaction : There is potential for intercalation into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
In addition to antitumor effects, the compound has been studied for its antimicrobial properties. A related benzamide derivative was evaluated for its efficacy against various bacterial strains, demonstrating significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 1: Anticancer Activity
A study on a series of oxadiazole derivatives found that one particular compound exhibited IC values in the nanomolar range against several cancer cell lines. The compound's structural similarity to 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suggests potential for similar activity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of benzamide derivatives. The findings indicated that compounds with oxadiazole rings showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit promising anticancer properties. The compound has been investigated as a potential inhibitor of specific protein interactions involved in cancer progression, particularly the menin-MLL interaction . This mechanism suggests its utility in developing targeted therapies for leukemia and other malignancies.
Carbonic Anhydrase Inhibition
Research has highlighted the potential of related oxadiazole derivatives as selective inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as glaucoma. Studies have shown that derivatives with similar structural features can effectively lower intraocular pressure when administered locally .
Case Study 1: Anticancer Efficacy
In one study investigating the efficacy of similar compounds against cancer cell lines, researchers found that modifications in the oxadiazole moiety significantly influenced the anticancer activity. The results suggested that compounds with specific substituents could enhance potency against targeted cancer cells .
Case Study 2: Carbonic Anhydrase Inhibition
A study focused on a related compound demonstrated its ability to inhibit type II carbonic anhydrase effectively. This research involved pharmacokinetic studies that assessed the drug's absorption and metabolism in animal models, revealing promising results for ocular applications .
Comparison with Similar Compounds
Research Findings and Implications
Antifungal Optimization : The cyclohexyl(methyl)sulfamoyl group in the target compound could balance lipophilicity and Trr1 binding better than LMM11’s ethyl variant, warranting in vitro testing .
Enzyme Selectivity : Methoxy positioning (2- vs. 3- or 4-) on the oxadiazole ring may fine-tune selectivity between Trr1 and hCA II, as seen in and .
Drug Design : Hybridizing features from LMM5 (polar 4-methoxyphenylmethyl) and the target compound (lipophilic cyclohexyl) could yield derivatives with improved pharmacokinetics .
Q & A
What are the established synthetic pathways for this compound, and what critical parameters optimize reaction efficiency?
Answer:
The synthesis involves:
- Oxadiazole formation : Cyclocondensation of 2-methoxyphenylhydrazide with cyanogen bromide in methanol to generate the 1,3,4-oxadiazole core .
- Sulfamoyl coupling : Reaction of the oxadiazole amine with 4-(cyclohexyl(methyl)sulfamoyl)benzoyl chloride under anhydrous conditions (NaH/THF, 0–5°C) .
Optimization : - Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride minimizes side products.
- Purification : Gradient elution (ethyl acetate/hexane, 3:7 to 1:1) on silica gel improves purity (>95% by HPLC) .
- Microwave-assisted cyclization : Reduces oxadiazole formation time from 12 hours to 30 minutes (80°C, 300 W) .
How can researchers resolve discrepancies in reported biological activities of structurally analogous compounds?
Answer:
Discrepancies often stem from assay variability. Standardized protocols include:
- Strain selection : Use WHO-priority pathogens (e.g., S. aureus ATCC 25923) .
- Dose-response curves : Test 0.5–128 µg/mL via microdilution (CLSI guidelines) .
- Orthogonal assays : Combine time-kill kinetics (0–24 hours) with checkerboard synergy tests (FIC index ≤0.5) to validate interactions .
- Meta-analysis : Compare log-transformed IC50 values across studies using fixed-effects models to identify outlier methodologies .
What advanced spectroscopic techniques confirm the stereochemical configuration and sulfamoyl orientation?
Answer:
- X-ray crystallography : Single crystals (grown via acetonitrile/water vapor diffusion) resolve absolute configuration. CCDC deposition recommended .
- NOESY NMR : Correlates spatial proximity of cyclohexyl protons (δ 1.2–2.1 ppm) with adjacent sulfamoyl groups, confirming equatorial vs. axial orientation .
- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict IR/Raman spectra; deviations >5 cm⁻¹ suggest conformational heterogeneity .
How do structural modifications at the sulfamoyl group impact solubility and pharmacokinetics?
Answer:
- Cyclohexyl substituents : Increase logP by 0.5–1.2 units (shake-flask method, pH 7.4 PBS), enhancing membrane permeability (PAMPA >1×10⁻⁶ cm/s) .
- N-Methylation : Reduces hydrogen-bond donors, improving Caco-2 monolayer absorption (Papp ↑ 30%) .
- Degradation kinetics : Sulfamoyl hydrolysis (pH 7.4, 37°C) follows first-order kinetics (t₁/₂ = 48 hours; LC-MS/MS identifies sulfonic acid fragments) .
What computational strategies predict target interactions, and how are they validated experimentally?
Answer:
- Docking : AutoDock Vina screens against E. coli DNA gyrase (PDB: 1KZN); pose stability assessed via 100 ns MD simulations (RMSD <2 Å) .
- Enzyme assays : Measure IC50 against purified gyrase (supercoiling inhibition assay; ciprofloxacin control) .
- Mutagenesis : Introduce GyrA Ser83Leu mutation; >10-fold IC50 shift confirms binding site accuracy .
What methodologies assess hydrolytic stability of the sulfamoyl linkage under physiological conditions?
Answer:
- Forced degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor via HPLC-UV (λ=254 nm; retention time shift >0.5 min indicates degradation) .
- Kinetic modeling : Fit data to first-order decay (R² >0.98); Eₐ calculated via Arrhenius plots (40–60°C) .
- LC-MS/MS : Identifies cyclohexylamine (m/z 100.1) and sulfonic acid (m/z 157.0) degradation products .
How can conflicting NMR data for oxadiazole derivatives be resolved?
Answer:
- Variable temperature NMR : At −40°C, tautomerism (e.g., oxadiazole ring proton exchange) is suppressed, sharpening split peaks .
- HSQC/HMBC : Correlates ¹H (δ 8.2–8.5 ppm) with ¹³C signals (δ 150–160 ppm) to assign oxadiazole C2/C5 positions .
- X-ray crystallography : Resolves ambiguity in NOE assignments (e.g., methoxyphenyl vs. benzamide plane orientation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
